molecular formula C17H17NO4S B6421819 2-[(2E)-3-(furan-2-yl)prop-2-enamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid CAS No. 315683-20-6

2-[(2E)-3-(furan-2-yl)prop-2-enamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid

Cat. No.: B6421819
CAS No.: 315683-20-6
M. Wt: 331.4 g/mol
InChI Key: OBEFKLGRNKGNHE-CMDGGOBGSA-N
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Description

This compound features a cyclohepta[b]thiophene core, a seven-membered cycloalkane fused with a thiophene ring. At position 3, a carboxylic acid group is attached, while position 2 is substituted with a (2E)-3-(furan-2-yl)prop-2-enamido moiety. The E-configuration of the propenamido group introduces stereoelectronic effects, and the furan ring may enhance π-π interactions in biological systems. The cyclohepta ring’s partial saturation (4H,5H,6H,7H,8H) suggests conformational flexibility compared to fully aromatic systems. While direct synthesis data for this compound are absent in the provided evidence, analogous cyclohepta[b]thiophene derivatives (e.g., ethyl esters or cyano-substituted variants) are synthesized via Gewald-like reactions using cycloheptanone, sulfur, and active methylene compounds like malononitrile or ethyl cyanoacetate .

Properties

IUPAC Name

2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c19-14(9-8-11-5-4-10-22-11)18-16-15(17(20)21)12-6-2-1-3-7-13(12)23-16/h4-5,8-10H,1-3,6-7H2,(H,18,19)(H,20,21)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEFKLGRNKGNHE-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)O)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(CC1)SC(=C2C(=O)O)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s uniqueness lies in its furan-containing enamide substituent and cyclohepta[b]thiophene scaffold. Key comparisons with structurally related compounds include:

Compound Name Substituent at Position 2 Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Features Source
Target Compound (2E)-3-(Furan-2-yl)prop-2-enamido Carboxylic acid C₁₉H₂₀N₂O₄S* 372.44* Furan-enamide enhances π-stacking; larger cyclohepta ring improves flexibility.
4H-Cyclohepta[b]thiophene-3-carboxylic acid ethyl ester Amino Ethyl ester C₁₂H₁₇NO₂S 239.34 Simpler structure with amino and ester groups; used as a synthetic intermediate.
2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile Amino Cyano C₁₀H₁₂N₂S 192.28 Electron-withdrawing cyano group modulates electronic properties.
2-(2-Morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide 2-Morpholinoacetamido Carboxamide C₁₆H₂₃N₃O₃S 337.44 Morpholino group improves solubility; carboxamide may influence hydrogen bonding.
Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Amino Ethyl ester C₁₀H₁₃NO₂S 227.28 Smaller cyclopenta ring increases ring strain; reduced conformational flexibility.

*Estimated based on structural analysis.

Physicochemical Properties

  • Solubility : The target’s carboxylic acid group enhances aqueous solubility compared to ester or carboxamide derivatives (e.g., ).
  • Electron Effects: The furan-enamide substituent introduces electron-rich regions, contrasting with electron-deficient cyano groups () or neutral morpholino groups ().

Crystallographic and Computational Studies

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